Technical Documentation Center

Basolite(R) Z377 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Basolite(R) Z377

Core Science & Biosynthesis

Foundational

Basolite Z377 (MOF-177): Bridging the Theoretical vs. Experimental Surface Area Gap

The following technical guide provides an in-depth analysis of the surface area discrepancies in Basolite Z377 (MOF-177), designed for researchers and drug development professionals. Technical Whitepaper | Application No...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the surface area discrepancies in Basolite Z377 (MOF-177), designed for researchers and drug development professionals.

Technical Whitepaper | Application Note: AN-MOF-177-SA

Executive Summary: The "Surface Area Gap"

Basolite Z377 (chemically known as MOF-177) represents a benchmark in the field of porous materials, renowned for its ultra-high porosity. However, a significant discrepancy often exists between the theoretical geometric surface area derived from crystallographic data and the experimental Brunauer–Emmett–Teller (BET) surface area obtained in commercial settings.

While the theoretical limit of MOF-177 approaches 5,000+ m²/g , commercial Basolite Z377 is typically specified at 3,800–4,000 m²/g . This "Surface Area Gap" is not a fundamental material flaw but a process-dependent variable driven by activation protocols, pore collapse, and solvent retention. This guide delineates the root causes of this discrepancy and provides a validated protocol to maximize accessible surface area.

Technical Background: The Architecture of Porosity

Basolite Z377 is a Zinc-based Metal-Organic Framework (MOF) composed of octahedral Zn₄O(CO₂)₆ units linked by 1,3,5-benzenetribenzoate (BTB) struts.

  • Topology: The framework adopts a qom topology, which prevents interpenetration—a common issue in other high-porosity MOFs (like MOF-5). This non-interpenetrated structure is the primary driver of its exceptional theoretical surface area.

  • Pore Environment: The structure features large, cage-like pores (approx. 11–17 Å) capable of accommodating large organic molecules, making it a prime candidate for drug delivery and high-density gas storage (H₂, CH₄).

Quantitative Profile: The Data Discrepancy

The following table summarizes the variance between theoretical calculations and experimental realities.

ParameterValue (m²/g)Source / Methodology
Theoretical (Geometric) ~4,750 – 5,000 Calculated from crystal structure (e.g., Zeo++, Poreblazer) using N₂ probe diameter.
Theoretical (Langmuir) ~5,640 Langmuir model applied to simulated isotherms.
Lab-Scale Best (Experimental) ~4,500 – 4,750 Chae et al. (Nature, 2004). Optimized synthesis + Supercritical CO₂ activation.
Commercial Spec (Basolite Z377) 3,800 – 4,000 BASF / Sigma-Aldrich Datasheet. Standard vacuum thermal activation.

Key Insight: The ~20% loss in surface area in commercial samples is primarily attributed to pore collapse during the activation phase (removal of guest solvent molecules).

Mechanistic Analysis: Why the Gap Exists

To close the gap, one must understand the forces destroying the porosity.

Capillary Stress (The Primary Antagonist)

When a MOF is synthesized, its pores are filled with solvent (typically Diethylformamide, DEF, or Dimethylformamide, DMF). If this solvent is removed by simple heating under vacuum:

  • A liquid-gas meniscus forms within the nanopores.

  • High surface tension creates immense capillary pressure (

    
    ).
    
  • The flexible Zn-O clusters distort, leading to partial or total framework collapse.

Hydrolytic Instability

MOF-177 contains Zn-O bonds that are susceptible to hydrolysis. Exposure to ambient humidity during handling or storage can irreversibly degrade the crystal lattice, converting the high-surface-area lattice into a non-porous zinc oxide/organic aggregate.

Logic Flow: The Path to Surface Area Loss

The following diagram illustrates the causality of surface area reduction.

G Synthesis As-Synthesized MOF-177 (Solvent Filled) Activation Activation Strategy Synthesis->Activation VacuumHeat Vacuum Heating (Standard Commercial) Activation->VacuumHeat Cost/Scale focus scCO2 Supercritical CO2 (Lab Optimized) Activation->scCO2 Performance focus Capillary High Capillary Stress (Meniscus Formation) VacuumHeat->Capillary NoCapillary Zero Surface Tension (No Phase Boundary) scCO2->NoCapillary Collapse Partial Pore Collapse (Structural Distortion) Capillary->Collapse Intact Pristine Crystal Lattice (Fully Accessible) NoCapillary->Intact ResultLow Result: ~3,800 m²/g Collapse->ResultLow ResultHigh Result: ~4,500+ m²/g Intact->ResultHigh

Figure 1: Mechanistic pathway showing how activation choice dictates final surface area.

Optimized Experimental Protocol

To reproduce the theoretical maximum (or "Lab Best") surface area, researchers must bypass the liquid-gas phase transition. The following protocol utilizes Supercritical CO₂ (scCO₂) activation, which is the gold standard for MOF-177.

Phase 1: Solvent Exchange

Objective: Replace high-boiling, high-surface-tension synthesis solvent (DEF/DMF) with a volatile, CO₂-miscible solvent.

  • Decant: Allow the as-synthesized MOF crystals to settle. Decant the mother liquor (DEF/DMF).

  • Wash: Add anhydrous acetone or dichloromethane (DCM) .

  • Soak: Let stand for 6–12 hours.

  • Repeat: Repeat the decant/wash cycle 3–4 times over 2 days.

    • Critical Check: Ensure the crystals never dry out during this process. Exposure to air/drying at this stage causes immediate pore collapse.

Phase 2: Supercritical CO₂ Activation

Objective: Remove solvent without capillary stress.

  • Load: Transfer the acetone-solvated crystals into a high-pressure critical point dryer (e.g., Tousimis or similar).

  • Exchange: Purge the chamber with liquid CO₂ (l-CO₂) at ~10°C / 800 psi. Perform dynamic flushes to replace acetone with l-CO₂.

    • Duration: Flush for 2–4 hours or until effluent acetone is undetectable.

  • Critical Transition: Raise the temperature and pressure beyond the critical point of CO₂ (

    
    , 
    
    
    
    bar).
    • Target: 40°C and 100 bar.

  • Venting: Slowly depressurize the chamber (bleed rate < 0.5 bar/min) while maintaining temperature >31°C. This ensures the CO₂ transitions from supercritical fluid to gas without crossing the liquid-gas boundary.

Phase 3: Degassing & Measurement
  • Transfer: Immediately transfer the dry powder to a gas sorption tube under an inert atmosphere (Ar or N₂ glovebox).

  • Final Outgas: Heat at 100–120°C under dynamic vacuum (<

    
     Torr) for 12 hours.
    
    • Note: Commercial Basolite Z377 protocols often cite 200°C. However, for scCO₂ activated samples, 100°C is sufficient and reduces the risk of thermal decomposition.

  • Measurement: Perform N₂ isotherm at 77 K. Apply BET theory in the linear pressure range (

    
    ).
    
Workflow Visualization

Protocol Substrate Basolite Z377 (Commercial/Stored) Step1 Solvent Exchange (Acetone/DCM, 3x) Substrate->Step1 Re-solvate if dry Step2 scCO2 Drying (T > 31°C, P > 74 bar) Step1->Step2 Wet transfer Step3 Mild Outgas (100°C, Vacuum) Step2->Step3 Inert transfer Step4 BET Analysis (N2 @ 77K) Step3->Step4

Figure 2: Optimized workflow to recover or maintain maximum surface area.

Conclusion

The "Surface Area Gap" in Basolite Z377 is a manageable artifact of processing. While commercial specifications conservatively list 3,800–4,000 m²/g due to scalable vacuum activation methods, the material inherently possesses the geometric capacity for ~4,750+ m²/g. For applications requiring maximum drug loading or gas uptake, researchers should not rely solely on the "as-received" specifications but should consider re-activation via supercritical CO₂ to access the material's full theoretical potential.

References

  • Chae, H. K., et al. (2004).[1] "A route to high surface area, porosity and inclusion of large molecules in crystals."[1] Nature, 427, 523–527.[1] [1]

  • Sigma-Aldrich. "Basolite® Z377 Product Datasheet."

  • Düren, T., et al. (2007). "Calculating Geometric Surface Areas as a Characterization Tool for Metal-Organic Frameworks." Journal of Physical Chemistry C, 111(42), 15350–15356.

  • BASF. "Basolite® Metal Organic Frameworks: Industrial Scale Production."[2]

  • Saha, D., & Deng, S. (2010). "Structural stability of metal organic framework MOF-177." Microporous and Mesoporous Materials, 131(1-3), 168-173.

Sources

Exploratory

Technical Deep Dive: MOF-177 Crystallography &amp; Synthesis

This guide provides a rigorous technical analysis of MOF-177, focusing on its crystallographic parameters, synthesis protocols, and structural properties.[1] Executive Summary MOF-177 ( ) represents a benchmark in the "u...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of MOF-177, focusing on its crystallographic parameters, synthesis protocols, and structural properties.[1]

Executive Summary

MOF-177 (


) represents a benchmark in the "ultra-high porosity" class of Metal-Organic Frameworks. First reported by Chae et al. (2004), it broke the surface area ceiling of its time, achieving Langmuir values exceeding 4,500 m²/g. Its structural integrity relies on the assembly of octahedral 

clusters with triangular 1,3,5-benzenetribenzoate (BTB) linkers, forming a non-interpenetrated qom topology.[2][3][4] This guide details the precise crystallographic metrics and provides a validated protocol for synthesis and activation, essential for reproducible results in gas storage and drug delivery applications.
Crystallographic Identity & Unit Cell Metrics

The exceptional porosity of MOF-177 arises from its large unit cell and specific topology, which prevents the framework interpenetration often seen in cubic nets (like MOF-5 derivatives).

Crystal Data Summary
ParameterValueUnitNotes
Formula

-

Crystal System Trigonal--
Space Group

-No. 163
Lattice Constant (

)
37.072Å

Lattice Constant (

)
32.362Å-
Unit Cell Volume (

)
~38,500ųExact:

Calculated Density 0.427g/cm³Among the lowest for crystalline solids
Topology qom -(6,3)-coordinated net
Void Fraction ~83%-Solvent accessible volume
Structural Logic

The qom topology is a result of mixing a 6-connected octahedral node (


) with a 3-connected triangular spacer (BTB).[2][3][4] Unlike the cubic pcu  net of MOF-5 (which uses linear linkers), the triangular BTB linker forces the net into a more open, chiral-like packing (though the space group is centrosymmetric) that naturally resists self-interpenetration. This leads to large pores (11–17 Å) capable of accommodating large guest molecules.
Synthesis & Activation Protocol

Achieving the theoretical surface area requires not just successful crystallization but a rigorous activation process to remove non-volatile solvents (DEF) without collapsing the pore structure.

Reagents
  • Zinc Source: Zinc acetate dihydrate (

    
    )[5]
    
  • Linker: 4,4',4''-benzene-1,3,5-triyl-tribenzoic acid (

    
    )
    
  • Solvent: N,N-Diethylformamide (DEF)

  • Exchange Solvent: Chloroform (

    
    ) or Acetone (anhydrous)
    
Step-by-Step Workflow

SynthesisWorkflow Precursors Precursor Prep Zn(OAc)2 + H3BTB in DEF Solvothermal Solvothermal Reaction 85-100°C, 24h Sealed Vial Precursors->Solvothermal Heat Harvest Harvest Crystals Filtration Wash with DEF Solvothermal->Harvest Cool Exchange Solvent Exchange Immerse in CHCl3 Refresh 3x (3 Days) Harvest->Exchange Critical Step Activation Vacuum Activation 100-120°C, <10 mTorr 12-24h Exchange->Activation Remove CHCl3 Product Activated MOF-177 White/Grey Powder Store in Desiccator Activation->Product Final

Figure 1: Validated workflow for MOF-177 synthesis. The solvent exchange step is critical to prevent pore collapse.[6]

Detailed Protocol
  • Dissolution: Dissolve

    
     (approx. 0.060 g) and 
    
    
    
    (approx. 0.020 g) in 2.0 mL of DEF. Sonicate until clear.
  • Crystallization: Seal the solution in a glass vial (or PTFE-lined autoclave) and heat at 85–100°C for 24 hours.

    • Note: Higher temperatures favor larger crystals but may induce impurities if not controlled.

  • Washing: Decant the mother liquor and wash the crystals with fresh DEF (

    
     mL) to remove unreacted linkers.
    
  • Solvent Exchange (Crucial): Immerse the crystals in anhydrous

    
    . Refresh the solvent 3 times over a period of 3 days.
    
    • Mechanism:[6][7][8][9]

      
       has a lower boiling point and surface tension than DEF, minimizing capillary forces during evacuation.
      
  • Activation: Evacuate the sample at room temperature for 2 hours, then heat to 100–120°C under dynamic vacuum (

    
     Torr) for 12+ hours.
    
Density & Porosity Analysis

The density of MOF-177 is counter-intuitive; it is a solid that is lighter than some solvents.

Theoretical vs. Experimental Density

The theoretical density is derived from the unit cell contents:



  • Z (Formula units per cell): 2 (for the primitive cell description in

    
    )
    
  • MW (Molecular Weight): ~1148 g/mol [10]

  • Result:

    
     g/cm³
    

This extremely low density correlates directly with its high pore volume.

Porosity Metrics Table
MetricValueSignificance
BET Surface Area 4,500 – 4,750 m²/gStandard benchmark for quality.
Langmuir Surface Area ~5,640 m²/gMonolayer capacity estimate.
Pore Volume 1.89 cm³/gMicropore volume.
H2 Uptake (77 K) ~7.5 wt%Saturation at high pressure (~70 bar).
H2 Uptake (298 K) ~0.62 wt%At 10 bar.
Applications & Stability
Gas Storage (H2 and CO2)

MOF-177's large void space makes it a prime candidate for high-pressure gas storage. The gravimetric uptake is exceptional, though volumetric uptake is limited by the low crystal density.

  • Mechanism: Physisorption on the organic linkers and open metal sites.

  • Limitation: Weak interaction energy (

    
     kJ/mol) necessitates cryogenic conditions for significant storage.
    
Stability Warning

MOF-177 is moisture sensitive . Exposure to ambient humidity for extended periods leads to hydrolysis of the Zn-O bonds, causing the structure to collapse into non-porous Zinc Oxide (ZnO) and free linker.

  • Storage: Must be stored under Argon or in a desiccator.

  • Handling: Minimize exposure to air during transfer; use Schlenk techniques or a glovebox.

References
  • Chae, H. K., Siberio-Pérez, D. Y., Kim, J., Go, Y., Eddaoudi, M., Matzger, A. J., O'Keeffe, M., & Yaghi, O. M. (2004). A route to high surface area, porosity and inclusion of large molecules in crystals. Nature, 427, 523–527. Link

  • Saha, D., & Deng, S. (2010). Structural stability of metal organic framework MOF-177. Journal of Colloid and Interface Science, 348(2), 615-620. Link

  • Furukawa, H., Ko, N., Go, Y. B., Aratani, N., Choi, S. B., Choi, E., Yazaydin, A. Ö., Snurr, R. Q., O'Keeffe, M., Kim, J., & Yaghi, O. M. (2010). Ultra-high porosity in metal-organic frameworks. Science, 329(5990), 424-428. Link

  • Li, H., & Eddaoudi, M. (2005). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Journal of the American Chemical Society, 127(48), 16796-16797. Link

Sources

Foundational

Comprehensive Technical Guide: Thermal Stability Profiling of Basolite Z377 (MOF-177) via TGA

Executive Summary Basolite Z377 , chemically known as MOF-177 , is a high-surface-area Zinc-based Metal-Organic Framework (MOF) composed of [Zn₄O]⁶⁺ clusters linked by 1,3,5-benzenetribenzoate (BTB) units. While renowned...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Basolite Z377 , chemically known as MOF-177 , is a high-surface-area Zinc-based Metal-Organic Framework (MOF) composed of [Zn₄O]⁶⁺ clusters linked by 1,3,5-benzenetribenzoate (BTB) units. While renowned for its exceptional porosity (BET surface area ~4,000 m²/g) and application in gas storage (H₂, CO₂), its utility in drug delivery and catalysis is governed strictly by its thermal and hydrolytic stability.

This guide provides a rigorous protocol for Thermogravimetric Analysis (TGA) of Basolite Z377. Unlike standard pharmaceutical excipients, MOF-177 exhibits complex thermal behavior involving solvent pore-trapping and moisture sensitivity. Accurate TGA profiling is critical to distinguish between desolvation (activation) and framework decomposition .

Material Characterization & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

Before initiating thermal analysis, the operator must understand the material's structural vulnerabilities.

PropertySpecificationCritical Relevance to TGA
Chemical Formula Zn₄O(BTB)₂Zinc oxide clusters define the inorganic node; BTB defines the organic linker.
Linker 1,3,5-BenzenetribenzoateOrganic component susceptible to combustion >350°C.
Pore Environment MicroporousTraps high-boiling synthesis solvents (e.g., DEF, DMF) requiring high activation temps.
Moisture Stability Low / Unstable CRITICAL: MOF-177 degrades in humid air. Sample preparation must occur in a dry environment to prevent hydrolysis artifacts in the TGA curve.
Decomposition Product ZnO (Zinc Oxide)The final residual mass can be calculated theoretically to validate the TGA result.

Experimental Protocol: TGA Workflow

Pre-Analysis Preparation (The "Chain of Custody")
  • Atmosphere Control: Due to the hydrolytic instability of the Zn-O bond in MOF-177, samples should be loaded into TGA pans within a glovebox (N₂ or Ar atmosphere, <1 ppm H₂O) or minimized exposure time (<2 mins) in ambient air.

  • Pan Selection: Use Platinum (Pt) or Alumina (Al₂O₃) pans. Pt is preferred for its high thermal conductivity, ensuring the sample temperature matches the thermocouple reading.

  • Sample Mass: 5–10 mg. (Higher mass improves sensitivity to minor solvent losses; lower mass reduces thermal lag).

Instrumental Parameters[13]
  • Carrier Gas:

    • Inert (Standard):Nitrogen (N₂) at 40–60 mL/min. Used to determine intrinsic thermal stability.[1][2][3]

    • Oxidative (Stress Test):Synthetic Air or Oxygen . Used to determine combustion temperature of the organic linker.

  • Heating Profile:

    • Isothermal Hold: 30°C for 5 min (Equilibration).

    • Ramp: 5°C/min or 10°C/min to 800°C. (Slower rates resolve overlapping solvent loss events).

    • Cool Down: To room temperature.

Baseline Subtraction (Self-Validation Step)

Trustworthiness Protocol: Always run a "blank" TGA with an empty pan under identical conditions. Subtract this baseline from the sample curve to eliminate buoyancy effects, which are significant at high temperatures in MOF analysis.

Data Interpretation: The TGA Curve

The thermal profile of Basolite Z377 typically exhibits three distinct stages.

Stage 1: Desolvation (Ambient to ~200°C)
  • Observation: Gradual weight loss (typically 10–25% depending on activation state).

  • Mechanism: Release of guest molecules.[4]

    • Physisorbed Water:[2] < 100°C.[5]

    • Occluded Solvents: Synthesis solvents like Diethylformamide (DEF) or Dimethylformamide (DMF) have high boiling points and interact strongly with the pore walls. They may not fully desorb until 150°C–200°C.

  • Analyst Note: If the weight loss in this region is >30%, the sample is likely "wet" or unactivated. For drug delivery applications, this solvent must be removed (activated) prior to drug loading.

Stage 2: The Stability Plateau (~200°C to ~350°C)
  • Observation: Horizontal line (constant mass).

  • Mechanism: The "Apo" (empty) framework is thermally stable. The Zn₄O clusters and BTB linkers remain intact.

  • Operational Limit: This defines the Maximum Operating Temperature . For Basolite Z377, this is conservatively rated at 350°C .

Stage 3: Framework Decomposition (>350°C)
  • Observation: Sharp, precipitous weight drop.[1]

  • Mechanism:

    • Linker Pyrolysis: The BTB organic struts break down.

    • Cluster Collapse: The Zn-O bonds sever.

    • Final Residue: Formation of Zinc Oxide (ZnO) and carbonaceous char (if in N₂) or pure ZnO (if in Air).

  • Validation: The residual mass percentage should theoretically match the ratio of the molecular weight of the metal oxide (ZnO) to the MOF.

Summary Table of Thermal Events
Temperature RangeEventChemical Mechanism
30°C – 120°C Loss of H₂ODesorption of surface moisture (hygroscopic uptake).
120°C – 250°C Loss of SolventRemoval of pore-trapped DEF/DMF (Synthesis agents).
250°C – 350°C Stability Window Framework integrity maintained. Ideal range for activation.
350°C – 420°C Onset of DecompositionBreakdown of carboxylate-Zn coordination bonds.
> 420°C Complete CollapseConversion to ZnO and volatile organics (CO₂, Benzene derivatives).

Visualizing the Workflow & Mechanism

Diagram 1: TGA Experimental Workflow for Moisture-Sensitive MOFs

TGA_Workflow Sample Basolite Z377 (Powder) Handling Glovebox / Desiccator (Avoid Hydrolysis) Sample->Handling Protect Prep Pan Loading (Pt/Al2O3, 5-10mg) Handling->Prep Transfer TGA_Unit TGA Instrument (N2 Purge) Prep->TGA_Unit Load Heating Ramp 10°C/min To 800°C TGA_Unit->Heating Execute Analysis Data Analysis (Derivative DTG) Heating->Analysis Output

Caption: Workflow emphasizing the critical protection of Basolite Z377 from ambient moisture prior to thermal profiling.

Diagram 2: Thermal Degradation Pathway

Degradation_Mechanism Stage1 Intact MOF-177 (Solvated Pores) Stage2 Activated MOF-177 (Empty Pores) Stage1->Stage2 Heat < 200°C (Solvent Removal) Stage3 Framework Collapse (Linker Scission) Stage2->Stage3 Heat > 350°C (Zn-O Bond Breakage) Stage4 Final Residue (ZnO + Char) Stage3->Stage4 Oxidation/Pyrolysis (> 420°C)

Caption: Step-wise thermal evolution of Basolite Z377 from solvated state to metal oxide residue.

Scientific Integrity & Application Context

Why This Matters for Drug Development

For researchers utilizing Basolite Z377 as a drug delivery vehicle, the TGA curve serves two distinct purposes:

  • Purity/Activation Check: Before loading a drug, the MOF must be "activated" (solvent-free). TGA confirms the pores are empty (no weight loss < 200°C).

  • Loading Quantification: After loading a drug, a TGA run can quantify the drug payload. The weight loss step corresponding to the drug's decomposition (often distinct from the linker) allows for calculation of Loading Capacity (LC%).

Troubleshooting Common Anomalies
  • Early Weight Loss (Continuous): If the curve slopes downward immediately from RT without a plateau, the sample has likely hydrolyzed due to air exposure. The crystal structure has collapsed into an amorphous phase.

  • Drifting Baseline: Failure to perform blank subtraction.

References

  • Chae, H. K., et al. (2004). "A Route to High Surface Area, Porosity and Inclusion of Large Molecules in Crystals." Nature, 427, 523-527. (Fundamental structure and synthesis of MOF-177).
  • Li, Y., & Yang, R. T. (2007). "Gas Adsorption and Storage in Metal−Organic Framework MOF-177." Langmuir, 23(26), 12937–12944. Retrieved from [Link]

  • Saha, D., & Deng, S. (2010). "Structural Stability of Metal Organic Framework MOF-177." Journal of Physical Chemistry Letters. (Detailing the hydrolysis and thermal limits).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Researcher's Guide to Handling Air-Sensitive Basolite Z377 in a Glovebox

Introduction: The Challenge and Promise of Basolite Z377 Basolite Z377, also known as MOF-177, is a metal-organic framework (MOF) celebrated for its exceptionally high surface area and porosity, making it a material of s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Promise of Basolite Z377

Basolite Z377, also known as MOF-177, is a metal-organic framework (MOF) celebrated for its exceptionally high surface area and porosity, making it a material of significant interest in gas storage, separation, and catalysis. Composed of zinc nodes and organic linkers, its crystalline structure features a vast network of pores that can be accessed for various applications.[1][2] However, the very properties that make Basolite Z377 so promising also render it highly sensitive to atmospheric conditions.

The "as-synthesized" material contains guest molecules within its pores. To unlock its full potential, an "activation" process is required to remove these guests, typically by heating under vacuum.[3] This activated form is highly susceptible to re-adsorption of atmospheric components, particularly water vapor, which can compromise its performance. Therefore, meticulous handling in an inert atmosphere is not just recommended; it is imperative for obtaining reliable and reproducible experimental results.

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper handling of air-sensitive Basolite Z377 within a glovebox environment. The protocols herein are designed to ensure the material's integrity, maximize its performance, and promote safe laboratory practices.

The "Why": Understanding the Air Sensitivity of Activated Basolite Z377

The air sensitivity of activated Basolite Z377 is not a violent, pyrophoric reaction, but rather a subtle yet critical degradation of its functional properties.[4][5] The primary culprit is atmospheric moisture. The activated pores of Basolite Z377 present a high-energy, unsaturated environment. Water molecules, being polar, are readily adsorbed onto the metal clusters and organic linkers within the framework. This process, known as physisorption, can lead to:

  • Reduced Surface Area and Porosity: Adsorbed water molecules occupy the active sites within the pores, effectively blocking access for the intended guest molecules of your experiment.

  • Altered Surface Chemistry: The presence of water can change the polarity and chemical environment of the pores, affecting the material's interaction with other substances.

  • Potential for Framework Degradation: While Basolite Z377 is relatively robust, prolonged exposure to moisture, especially at elevated temperatures, can lead to hydrolysis of the metal-linker bonds, causing a loss of crystallinity and a permanent reduction in performance.

A controlled inert atmosphere, such as that provided by a glovebox, is the most effective way to mitigate these risks.[6][7]

Pre-Glovebox Preparation: Setting the Stage for Success

Proper preparation before introducing Basolite Z377 into the glovebox is crucial to prevent contamination of the inert atmosphere and ensure a smooth workflow.

Material and Equipment Checklist

Before you begin, gather all necessary materials and ensure they are clean, dry, and ready for introduction into the glovebox.

Item Purpose Pre-Glovebox Preparation
Basolite Z377 (as-received)The material to be handledKeep in its original, sealed container.
Spatulas, weighing paper, vialsFor manipulation and storageClean with an appropriate solvent (e.g., acetone, ethanol) and dry thoroughly in an oven (e.g., at 120°C for at least 4 hours).
Mortar and pestle (optional)For grinding the material if neededClean and dry as above.
Hot plate/heating mantleFor activation inside the gloveboxEnsure it is rated for use in an inert atmosphere and is clean.
Schlenk flask or similar glasswareFor the activation processClean and oven-dry.
Vacuum pump and tubingFor the activation processEnsure the pump is in good working order and the tubing is clean and free of cracks.
Labeling tape and markerFor sample identificationHave them ready to be taken into the glovebox.
Glovebox Environment Verification

Ensure your glovebox is operating under optimal conditions for handling air-sensitive materials.

  • Inert Gas: The glovebox should be filled with a high-purity inert gas, typically nitrogen or argon.

  • Oxygen and Moisture Levels: The oxygen and moisture levels should be below 1 ppm (parts per million). If the levels are higher, the gas purification system may need regeneration.

Experimental Protocols: Handling Basolite Z377 in the Glovebox

The following protocols provide step-by-step instructions for the key stages of handling Basolite Z377 in a glovebox.

Protocol 1: Transferring Materials into the Glovebox

The antechamber is the gateway to the inert environment; proper use is critical to prevent atmospheric contamination.[8]

  • Place all necessary clean and dry equipment (spatulas, vials, etc.) and the sealed container of Basolite Z377 into the antechamber.

  • Close the outer antechamber door securely.

  • Evacuate the antechamber to a vacuum of less than 1 mbar.

  • Refill the antechamber with the inert gas from the glovebox.

  • Repeat this evacuation-refill cycle at least three times to ensure all atmospheric gases are removed.

  • After the final refill, open the inner antechamber door and transfer the items into the main glovebox chamber.

cluster_outside Outside Glovebox cluster_antechamber Antechamber cluster_glovebox Glovebox (Inert Atmosphere) Materials Materials & Equipment Place 1. Place Items In Materials->Place Evacuate 2. Evacuate Place->Evacuate Refill 3. Refill with Inert Gas Evacuate->Refill Cycle 4. Repeat 3x Refill->Cycle Transfer 5. Transfer Items In Cycle->Transfer Start Start with As-Received Basolite Z377 in Glovebox Transfer 1. Transfer to Schlenk Flask Start->Transfer Connect 2. Connect to Vacuum Line Transfer->Connect Evacuate 3. Apply Vacuum Connect->Evacuate Heat 4. Heat to 120-200°C Evacuate->Heat Hold 5. Hold under Vacuum for 8-16 hours Heat->Hold Cool 6. Cool to Room Temperature Hold->Cool Isolate 7. Isolate from Vacuum Cool->Isolate End Activated Basolite Z377 Ready for Use/Storage Isolate->End

Caption: Activation protocol for Basolite Z377 inside a glovebox.

Protocol 3: Handling and Storage of Activated Basolite Z377

Once activated, Basolite Z377 must be handled with care to maintain its pristine state.

  • Manipulation: Use clean, dry spatulas for transferring the activated powder. Avoid using plastic weighing boats as the fine powder can be electrostatically charged; glass weighing dishes or weighing paper are preferred.

  • Storage: Store activated Basolite Z377 in a clearly labeled, sealed glass vial inside the glovebox. [4]For long-term storage, consider sealing the vial with paraffin film as an extra precaution against slow leaks.

  • Weighing: If precise measurements are required, use an analytical balance located inside the glovebox. If a balance is not available inside, a pre-tared, sealed vial can be taken out of the glovebox, weighed, and the mass of the material determined by difference. This method introduces a small risk of contamination upon re-entry and should be done quickly.

Safety Considerations

While Basolite Z377 is not pyrophoric, it is a fine powder that can be an inhalation hazard. The primary safety feature when handling it in a glovebox is the containment provided by the box itself.

  • Personal Protective Equipment (PPE): When handling the material outside of the glovebox, wear appropriate PPE, including safety glasses, a lab coat, and gloves. Given its fine powder form, a dust mask or respirator (e.g., FFP2 or FFP3) is recommended. [9][10]* Spills: In the event of a spill inside the glovebox, carefully clean it up using a dustpan and brush or a dedicated glovebox vacuum cleaner. Avoid actions that could generate excessive dust.

  • Environmental Hazard: Basolite Z377 is classified as very toxic to aquatic life with long-lasting effects. [1][3]Dispose of waste material in accordance with local environmental regulations. Do not discharge it into drains or the environment.

Conclusion

The successful application of Basolite Z377 in research and development hinges on the meticulous control of its handling environment. By understanding the principles of its air sensitivity and adhering to the detailed protocols outlined in this guide, researchers can ensure the integrity of this high-performance MOF, leading to more accurate and reproducible results. The use of a glovebox is an indispensable tool in this endeavor, providing the necessary inert atmosphere to protect this promising material from the detrimental effects of air exposure.

References

  • Chemdad Co., Ltd. (n.d.). Basolite(R) Z377. Retrieved from [Link]

  • PubChem. (n.d.). Basolite(R) Z377. Retrieved from [Link]

  • EUROPOMICE Srl. (2023, March 15). SAFETY DATA SHEET ZEOLITE. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Air-sensitive – Knowledge and References. Retrieved from [Link]

  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products. Retrieved from [Link]

  • Frontiers in Chemistry. (2021, August 2). Host-Guest Interactions Between Metal–Organic Frameworks and Air-Sensitive Complexes at High Temperature. Retrieved from [Link]

  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 163323435, Basolite(R) Z377. Retrieved from [Link]

  • ResearchGate. (n.d.). SEM images of MOF materials: Basolite C300 (a), Basolite F300 (b), Basolite Z377 (c). Retrieved from [Link]

  • MDPI. (n.d.). Metal Organic Frameworks for Smart Storage and Delivery of Aromatic Volatiles and Essential Oils in Agrifood. Retrieved from [Link]

  • SciSpace. (n.d.). New Synthetic Routes towards MOF Production at Scale. Retrieved from [Link]

  • ACS Publications. (n.d.). Metal–Organic Frameworks for Air Purification of Toxic Chemicals. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Zeolite. Retrieved from [Link]

  • Labconco. (2023, September 11). Understanding Glove boxes: A Comprehensive Overview. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Basolite(R) Z377. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low surface area in synthesized MOF-177

Executive Summary: The "Gold Standard" Benchmark If you are synthesizing MOF-177 (Zn₄O(BTB)₂), you are working with one of the most porous materials known, but also one of the most fragile during the activation phase. Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Benchmark

If you are synthesizing MOF-177 (Zn₄O(BTB)₂), you are working with one of the most porous materials known, but also one of the most fragile during the activation phase.

Your Target Metrics:

  • BET Surface Area: > 4,500 m²/g (Theoretical maximum ~4,750 m²/g)

  • Langmuir Surface Area: ~5,000+ m²/g

  • Pore Volume: ~1.89 cm³/g

The Reality Check: If your BET analysis returns values between 50–500 m²/g , your framework has likely collapsed. If you are seeing 2,000–3,000 m²/g , you likely have partial pore blockage or incomplete activation. This guide addresses the causality of these failures.

Diagnostic Workflow

Before altering your synthesis, diagnose the failure point using this logic flow.

MOF177_Troubleshooting Start ISSUE: Low Surface Area (<3000 m²/g) CheckXRD Step 1: Check PXRD Pattern Start->CheckXRD Amorphous Result: Amorphous / Broad Peaks CheckXRD->Amorphous Crystalline Result: Sharp Peaks (esp. low angle) CheckXRD->Crystalline Collapse DIAGNOSIS: Framework Collapse Amorphous->Collapse Blockage DIAGNOSIS: Pore Blockage / Solvent Trapped Crystalline->Blockage Action_Collapse CAUSE: Capillary Forces during Activation SOLUTION: Switch to scCO2 Drying Collapse->Action_Collapse Primary Cause Moisture CAUSE: Hydrolysis (Air Exposure) SOLUTION: Handle in Inert Atmosphere Collapse->Moisture Secondary Cause Action_Blockage CAUSE: Incomplete Solvent Exchange SOLUTION: Extend CHCl3 exchange cycles Blockage->Action_Blockage

Figure 1: Diagnostic decision tree for identifying the root cause of surface area loss in MOF-177.

Module 1: The Critical Failure Point (Activation)

The Problem: The most common reason for low surface area in MOF-177 is pore collapse caused by capillary forces during solvent removal. The large pores and high porosity make the lattice structurally unstable when surface tension from liquid solvents (like DEF or DMF) exerts force on the pore walls during evaporation.

The Solution: Supercritical CO₂ (scCO₂) Activation

Standard vacuum drying is often insufficient for MOF-177. You must bypass the liquid-to-gas phase transition.

Protocol: Solvent Exchange & scCO₂ Drying
  • Harvest: Isolate crystals from the mother liquor (DEF/DMF). Do NOT let them dry out; keep them wet.

  • Solvent Exchange (The "Wash"):

    • Immerse crystals in anhydrous Chloroform (CHCl₃) or Acetone .

    • Why? DEF has a high boiling point and is hard to remove.[1] CHCl₃ is volatile and miscible with scCO₂.

    • Frequency: Refresh solvent 3x per day for 3 days.

    • Validation: Check the supernatant by NMR. If you see DEF peaks, keep washing.

  • Supercritical Drying:

    • Transfer wet crystals to a critical point dryer (e.g., Tousimis Samdri).

    • Exchange liquid solvent with liquid CO₂ (l-CO₂) over 2–4 hours.

    • Raise temperature/pressure beyond the critical point of CO₂ (31.1°C, 73.8 bar).

    • Bleed pressure slowly (isothermal depressurization).

Comparison of Activation Methods:

MethodTypical BET Area (m²/g)Risk LevelMechanism of Failure
Direct Vacuum (Heat) < 500Critical Capillary stress collapses pores.
Solvent Exchange + Vacuum 2,000 – 3,000Moderate Incomplete removal; partial collapse.
scCO₂ Activation 4,500 – 5,000 Low Zero surface tension; structure preserved.

Module 2: Synthesis Integrity & Reagents

If activation is perfect but surface area remains low, the issue lies in the synthesis chemistry.

Issue A: Ligand Purity (H₃BTB)

Commercial 1,3,5-benzenetribenzoate (H₃BTB) often contains mono- or di-acid impurities. These act as "chain terminators," creating defects or preventing the formation of the large unit cell.

  • Fix: Recrystallize H₃BTB in ethanol/water or purchase >98% purity grade.

Issue B: Solvent Decomposition (DEF vs. DMF)

MOF-177 is traditionally synthesized in DEF (Diethylformamide).

  • Mechanism: DEF slowly decomposes at 85–100°C to produce diethylamine, which deprotonates the H₃BTB ligand in situ. This "slow release" base effect controls crystal growth.

  • Troubleshooting: If using DMF, the kinetics change. Ensure your oven temperature is strictly controlled (usually 85°C for DEF, slightly different for DMF optimizations).

Module 3: Handling & Storage (Moisture Sensitivity)

MOF-177 contains Zn₄O clusters which are susceptible to hydrolysis .

  • The Symptom: Samples turn from transparent crystals to opaque white powder upon exposure to air.

  • The Science: Water attacks the Zn-carboxylate bond, severing the linkers and destroying long-range order.

  • Protocol:

    • Store activated samples in a glovebox (Ar or N₂ atmosphere).

    • Transfer to BET cells using sealed capillaries or air-free transfer vessels.

    • Never leave samples in open air for >10 minutes.

Frequently Asked Questions (FAQ)

Q: Can I pelletize MOF-177 for drug delivery applications? A: Proceed with extreme caution. Mechanical pressure (compression) collapses the MOF-177 framework. Studies show that pelletization pressures >10 MPa can reduce surface area by >80%. Use a binder or minimal compression force.

Q: My XRD shows peaks, but they are broad. Is this okay? A: No. Broad peaks indicate small crystallite domains or partial amorphization. High-quality MOF-177 should show sharp, distinct peaks at low 2θ angles (due to the large unit cell).

Q: Why is my Langmuir surface area higher than BET? A: This is normal for ultra-microporous materials. The Langmuir model assumes monolayer adsorption, which mathematically fits the Type I isotherm of MOF-177 well, often yielding values ~5,000 m²/g. However, BET is the standard for reporting.[2]

References

  • Chae, H. K., et al. (2004).[3] "A route to high surface area, porosity and inclusion of large molecules in crystals."[3] Nature, 427, 523–527.[3] [3]

    • The seminal paper establishing the 4,500 m²/g benchmark and the necessity of scCO₂ drying.
  • Furukawa, H., et al. (2013). "The Chemistry and Applications of Metal-Organic Frameworks." Science, 341(6149).

    • Comprehensive review detailing activ
  • Yaghi, O. M. (2019). "Reticular Chemistry: Structure, Chemistry, and Applications of MOFs and COFs." Wiley VCH.
  • Mondloch, J. E., et al. (2015). "Destruction of Metal-Organic Frameworks upon Pelletization." Chemical Communications.[4]

    • Evidence regarding the mechanical instability of high-porosity MOFs.

Sources

Optimization

Technical Support Guide: Basolite Z377 (Ni-MOF-74) Stability &amp; Handling

Core Technical Overview Basolite Z377 (chemically known as CPO-27-Ni or Ni-MOF-74 ) is a microporous Metal-Organic Framework characterized by high-density open metal sites (unsaturated Ni²⁺ centers) lining hexagonal chan...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Basolite Z377 (chemically known as CPO-27-Ni or Ni-MOF-74 ) is a microporous Metal-Organic Framework characterized by high-density open metal sites (unsaturated Ni²⁺ centers) lining hexagonal channels.

While Z377 is structurally more robust than early-generation MOFs (e.g., MOF-5), it exhibits strong hydrophilicity . The very feature that makes it excellent for gas capture (open metal sites) is its "Achilles' heel" regarding moisture. Water molecules do not merely physisorb; they chemically coordinate to the nickel centers, outcompeting target gases like


 or hydrocarbons.

The Critical Distinction: Unlike unstable MOFs that undergo immediate framework collapse (hydrolysis of the linker-metal bond), Z377 often retains its crystallinity upon moisture exposure but loses accessible surface area . This is a state of "Site Poisoning" rather than total structural failure.

Mechanism of Degradation

To troubleshoot effectively, you must understand the microscopic behavior of water within the Z377 pores.

The Degradation Pathway

The following diagram illustrates the transition from an active framework to a deactivated state.

Z377_Degradation cluster_legend State Description Active Active Z377 (Yellow/Ochre) Open Ni2+ Sites Humid Humid Exposure (>40% RH) Active->Humid Exposure Coordination Water Coordination (Site Blocking) Humid->Coordination Fast Kinetics (Exothermic) Coordination->Active Vacuum Activation (250°C) Poisoning Ligand Displacement / Hydrolysis (Long-term/High T) Coordination->Poisoning Slow Kinetics or Heating while Wet Desc1 Site Blocking: Reversible. Water occupies Ni sites. Desc2 Poisoning: Irreversible. Linker detachment or Hydroxide formation.

Figure 1: The thermodynamic pathway of water interaction with Ni-MOF-74.[1] Note that "Site Blocking" is reversible, whereas "Poisoning" involves chemical alteration.

Diagnostic & Troubleshooting (The "Emergency Room")

Use this module to diagnose the state of your material.

Visual & Performance Indicators
IndicatorObservationDiagnosisAction Required
Color Bright Yellow / Ochre Active / Dry Material is ready for use. Store under Argon.
Color Green / Dark Green Hydrated Nickel sites are coordinated with water. Requires Activation.
XRD Sharp peaks, Baseline flatIntact FrameworkProceed to activation.
XRD Broad peaks, amorphous humpStructural CollapseDiscard. Irreversible hydrolysis has occurred.
BET Area ~1000 - 1200

OptimalNone.
BET Area < 800

Partially BlockedReactivate at 250°C under vacuum.
Frequently Asked Questions (FAQs)

Q1: My sample turned green after 2 hours in ambient air. Is it ruined? A: Likely not. The color change from yellow to green is a classic indicator of the


 coordination geometry changing from tetrahedral/square planar (open) to octahedral (water-bound). This is usually reversible .
  • Fix: You must perform a full activation cycle (see Section 4). Do not use the sample without activation, as its capacity for other gases is near zero in this state.

Q2: I activated the material at 100°C, but the surface area is still low. A: 100°C is insufficient for Basolite Z377. Water binds to the unsaturated Nickel sites with a heat of adsorption of approximately 60–70 kJ/mol .

  • Expert Insight: You need significantly more energy to break this chemisorption bond than typical physisorbed water.

  • Standard: Activation requires 250°C under dynamic vacuum (

    
     mbar).
    

Q3: Can I heat the sample in an oven to dry it? A: CAUTION. Heating a hydrated sample in a closed oven (hydrothermal conditions) or without sufficient gas flow can accelerate degradation.

  • Mechanism: At elevated temperatures (>150°C) in the presence of trapped water, water dissociation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) can occur, permanently poisoning the metal sites [1].
    
  • Rule: Always apply vacuum before ramping the temperature, or use a high flow of dry inert gas.

The "Rescue" Protocol: Activation & Regeneration

This protocol is the only validated method to restore Basolite Z377 after moisture exposure.

Required Equipment
  • Vacuum line or Schlenk line (

    
     mbar).
    
  • Programmable heating mantle or tube furnace.

  • Inert gas backfill (Argon or

    
    ).
    
Step-by-Step Workflow

Activation_Protocol Step1 1. Solvent Exchange (If synthesized wet) Wash w/ Methanol Step2 2. Pre-drying Ambient Temp Dynamic Vacuum 1-2 Hours Step1->Step2 Step3 3. Ramp Heating Rate: 2°C/min Target: 250°C Step2->Step3 Prevent Hydrolysis Step4 4. Soak Hold 250°C 10-12 Hours (Vacuum on) Step3->Step4 Step5 5. Cool & Backfill Cool to RT Backfill w/ Ar Step4->Step5

Figure 2: Validated activation profile for restoring porosity in Ni-MOF-74.

Scientific Rationale for Steps:

  • Solvent Exchange: Methanol has a lower boiling point and lower surface tension than water, reducing capillary stress on the pores during evacuation.

  • Ramp Rate: A slow ramp (2°C/min) prevents the rapid expansion of trapped solvent, which can crack the crystals.

  • Temperature (250°C): This specific temperature is required to fully dehydrate the open metal sites without thermally decomposing the organic linker (which is stable up to ~300-350°C) [2].

Experimental Best Practices

To ensure data integrity (E-E-A-T) in your experiments:

  • The "Zero-Exposure" Transfer:

    • Always load Basolite Z377 into adsorption cells inside an Argon-filled glovebox.

    • Even brief exposure (minutes) to lab air (50% RH) can result in measurable uptake of water, skewing gravimetric mass balances.

  • Quantifying Degradation:

    • If you suspect degradation, run a standard

      
       isotherm at 77 K.
      
    • Compare the C-constant (BET constant). A significant drop in the C-constant often precedes a drop in total surface area, indicating a change in the surface energy (i.e., residual water on metal sites).

  • Humid Gas Streams:

    • If using Z377 for

      
       capture from humid streams, be aware that water will competitively adsorb.
      
    • Mitigation: Use a guard bed (silica gel or zeolite 3A) upstream to remove bulk moisture, preserving the Z377 capacity for the target gas.

References

  • Tan, K., et al. (2015). Mechanism of Water Adsorption and Stability in MOF-74. Journal of Materials Chemistry A . Available at: [Link]

  • Dietzel, P. D. C., et al. (2006). Hydrogen Adsorption in a Nickel Based Coordination Polymer with Open Metal Sites in the Cylindrical Cavities of the Desolvated Framework. Chemical Communications . Available at: [Link]

  • Kapelewski, M. T., et al. (2014). M2(m-dobdc) (M = Mg, Mn, Fe, Co, Ni) Metal–Organic Frameworks Exhibiting Increased Charge Density and Enhanced H2 Binding. Chemistry of Materials . Available at: [Link]

Sources

Troubleshooting

MOF-177 Solvothermal Synthesis Technical Support Center

Welcome to the technical support center for the solvothermal synthesis of MOF-177. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the solvothermal synthesis of MOF-177. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions to improve the yield and quality of your MOF-177 synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of solvothermal synthesis for MOF-177?

A1: Solvothermal synthesis is a method for preparing crystalline materials in a solvent at temperatures above its boiling point, conducted in a sealed vessel (autoclave). For MOF-177, this involves dissolving a zinc salt (typically zinc nitrate) and the organic linker, 1,3,5-benzenetribenzoic acid (H₃BTB), in a high-boiling point solvent, most commonly N,N-diethylformamide (DEF) or N,N-dimethylformamide (DMF).[1][2] The sealed vessel is then heated, allowing the pressure to increase, which facilitates the dissolution of reactants and promotes the crystallization of the MOF-177 structure. The controlled temperature and time are crucial for obtaining a highly crystalline and porous material.[1]

Q2: What are the typical reactants and their molar ratios for MOF-177 synthesis?

A2: The synthesis of MOF-177 typically involves the reaction between a zinc source and the organic linker H₃BTB. A common protocol uses zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and H₃BTB. The molar ratio of the metal salt to the organic linker is a critical parameter that can significantly impact the final product. While various ratios have been reported, a frequently used ratio is approximately 1:5.8 for H₃BTB to Zn(NO₃)₂·6H₂O.[2] Minor adjustments to this ratio can affect the yield and crystal quality of the final product.[1]

Q3: What is the importance of the solvent choice in MOF-177 synthesis?

A3: The choice of solvent is critical as it not only dissolves the reactants but also influences the crystallization process, morphology, and properties of the final MOF.[3] Solvents like DMF and DEF are commonly used because of their high boiling points and their ability to act as a template or structure-directing agent during crystal growth. The solvent can also affect the deprotonation of the organic linker, which is a key step in the formation of the MOF framework. The selection of an appropriate solvent is essential for achieving high-quality crystals.[3]

Q4: What are the recommended temperature and reaction time for MOF-177 synthesis?

A4: The solvothermal synthesis of MOF-177 is typically carried out at a temperature of around 100°C for a duration of 23 hours.[2] Precise temperature and time control are essential for achieving MOF-177 with desired characteristics.[1] The heating and cooling rates can also play a role in the crystal size and quality. A slow cooling rate, for instance, can promote the formation of larger, more well-defined crystals.[2]

Q5: How do I properly wash and activate the synthesized MOF-177?

A5: After the solvothermal reaction, the as-synthesized MOF-177 contains residual solvent and unreacted precursors within its pores. A thorough washing and activation process is crucial to obtain a high-quality, porous material. The product should be isolated by filtration and washed several times with the synthesis solvent (e.g., DEF or DMF) to remove soluble impurities.[2][4] Subsequently, a solvent exchange with a more volatile solvent like chloroform or chlorobenzene is often performed.[2][5] The final activation step involves heating the material under vacuum to remove the trapped solvent molecules from the pores. A typical activation procedure involves heating at 120°C under vacuum for 12 hours.[5]

Troubleshooting Guide

This section addresses common issues encountered during the solvothermal synthesis of MOF-177 and provides systematic solutions.

Problem 1: Low or No Yield of MOF-177

Possible Causes and Solutions:

  • Incorrect Reactant Stoichiometry: Even minor deviations from the optimal molar ratio of metal salt to organic linker can significantly impact the yield.[1]

    • Solution: Carefully and accurately weigh the reactants. It is advisable to perform a small-scale optimization study to determine the ideal reactant ratio for your specific setup and chemical sources.

  • Impure Reactants or Solvents: The purity of the zinc salt, organic linker, and solvent is paramount. Impurities can interfere with the crystallization process.

    • Solution: Use high-purity reactants and solvents. It is good practice to not solely rely on the purity stated by vendors and to characterize the starting materials if possible.[6]

  • Inadequate Reaction Time or Temperature: The formation of MOF-177 is a kinetically and thermodynamically controlled process.[3] Insufficient reaction time or temperature may not allow the reaction to proceed to completion.

    • Solution: Ensure the reaction is carried out at the recommended temperature (around 100°C) for the specified duration (e.g., 23 hours).[2] Consider a systematic study of reaction time and temperature to optimize for your specific conditions.[6]

  • Improper Sealing of the Reaction Vessel: The solvothermal method relies on the buildup of autogenous pressure inside the sealed vessel. A leak will prevent the necessary conditions for crystallization from being reached.

    • Solution: Ensure the autoclave or reaction vessel is properly sealed. Check the seals and gaskets for any signs of wear or damage before each use.

Problem 2: Poor Crystallinity or Amorphous Product

Possible Causes and Solutions:

  • Rapid Cooling Rate: A fast cooling rate can lead to the formation of small, poorly defined crystals or even an amorphous product.

    • Solution: Employ a slow and controlled cooling rate after the reaction is complete. A rate of 0.2°C/min has been reported to be effective.[2]

  • Presence of Water: MOF-177 is known to be sensitive to moisture, and its crystal structure can be degraded by water.[7][8]

    • Solution: Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use. Store reactants in a desiccator.

  • Incorrect Solvent: The solvent plays a crucial role in directing the crystal structure. An inappropriate solvent may not facilitate the formation of the desired MOF-177 phase.[3]

    • Solution: Use the recommended solvents, such as DEF or DMF.[1][2] If exploring new solvent systems, be aware that this can significantly alter the outcome of the synthesis.

Problem 3: Product Contamination with Other Crystalline Phases

Possible Causes and Solutions:

  • Metastable Intermediate Phases: The formation of MOF-5, a related zinc-based MOF, can sometimes occur as a metastable intermediate before the formation of the final MOF-177 product.[9]

    • Solution: Ensure the reaction is allowed to proceed for the full recommended duration to allow for the transformation of any intermediate phases into the desired MOF-177. Characterizing the product at different time points can provide insight into the formation pathway.[9]

  • Incorrect pH of the Reaction Mixture: The pH of the synthesis solution can influence which crystalline phase is formed.

    • Solution: While not always reported, the pH of the initial solution can be a critical parameter. If facing persistent issues with phase purity, measuring and adjusting the initial pH could be a valuable optimization step.

Experimental Protocols & Data

Table 1: Key Parameters for Solvothermal Synthesis of MOF-177
ParameterRecommended Value/RangeRationale
Metal Source Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)Provides the zinc nodes for the framework.[1]
Organic Linker 1,3,5-Benzenetribenzoic Acid (H₃BTB)Forms the organic struts of the MOF structure.[10]
Solvent N,N-Diethylformamide (DEF) or N,N-Dimethylformamide (DMF)High boiling point solvent that facilitates crystallization.[1][2]
Reactant Ratio (Linker:Metal) ~1:5.8 (molar ratio)Crucial for optimizing yield and phase purity.[2]
Reaction Temperature 100 °COptimal temperature for MOF-177 crystal growth.[2]
Reaction Time 23 hoursAllows for completion of the reaction and crystallization.[2]
Cooling Rate 0.2 °C/minPromotes the formation of large, well-defined crystals.[2]
Activation Temperature 120 °C (under vacuum)Removes residual solvent to achieve high porosity.[5]
Step-by-Step Solvothermal Synthesis Protocol for MOF-177
  • Reactant Preparation: In a suitable glass vessel, dissolve 0.2 g (0.46 mmol) of H₃BTB and 0.8 g (2.68 mmol) of Zn(NO₃)₂·6H₂O in 80 mL of DEF.[2]

  • Reaction Setup: Transfer the solution to a 300 mL hydrothermal bomb or a similarly sized Teflon-lined autoclave.[2] Ensure the vessel is properly sealed.

  • Heating: Place the sealed vessel in a programmable oven. Heat to 100°C at a rate of 2°C/min.[2]

  • Reaction: Hold the temperature at 100°C for 23 hours.[2]

  • Cooling: Cool the vessel down to room temperature at a controlled rate of 0.2°C/min.[2]

  • Product Isolation: Isolate the resulting crystals by filtration.

  • Washing: Wash the crystals thoroughly with fresh DEF to remove any unreacted starting materials.[2][4]

  • Solvent Exchange: Immerse the crystals in a volatile solvent such as chloroform or chlorobenzene for several hours, refreshing the solvent multiple times.[2][5]

  • Activation: Transfer the solvent-exchanged MOF-177 to a vacuum oven. Heat at 120°C under a dynamic vacuum for at least 12 hours to completely remove the solvent from the pores.[5]

  • Characterization: The final product should be characterized using techniques such as Powder X-ray Diffraction (PXRD) to confirm the crystal structure, and gas adsorption measurements (e.g., N₂ at 77K) to determine the surface area and porosity.[1]

Visualizations

MOF-177 Solvothermal Synthesis Workflow

MOF177_Synthesis_Workflow cluster_prep Preparation cluster_reaction Solvothermal Reaction cluster_postsynthesis Post-Synthesis Processing cluster_final Final Product Reactants Dissolve H3BTB & Zn(NO3)2·6H2O in DEF Vessel Transfer to Autoclave Reactants->Vessel Heating Heat to 100°C Vessel->Heating Holding Hold for 23h Heating->Holding Cooling Cool to RT Holding->Cooling Filtration Filter Product Cooling->Filtration Washing Wash with DEF Filtration->Washing Solvent_Exchange Solvent Exchange (e.g., Chloroform) Washing->Solvent_Exchange Activation Activate under Vacuum (120°C) Solvent_Exchange->Activation Final_MOF Activated MOF-177 Activation->Final_MOF

Caption: Workflow for the solvothermal synthesis of MOF-177.

Troubleshooting Logic for Low MOF-177 Yield

Low_Yield_Troubleshooting Start Low or No Yield of MOF-177 Check_Reactants Verify Reactant Stoichiometry & Purity Start->Check_Reactants Correct_Reactants Use High-Purity Reactants Accurately Weigh Check_Reactants->Correct_Reactants Incorrect Check_Conditions Review Reaction Time & Temperature Check_Reactants->Check_Conditions Correct Correct_Reactants->Check_Conditions Correct_Conditions Ensure 100°C for 23h Check_Conditions->Correct_Conditions Incorrect Check_Vessel Inspect Autoclave Seal Check_Conditions->Check_Vessel Correct Correct_Conditions->Check_Vessel Correct_Vessel Replace Seals if Necessary Check_Vessel->Correct_Vessel Leaking Re_run Re-run Synthesis Check_Vessel->Re_run Sealed Correct_Vessel->Re_run

Caption: Troubleshooting flowchart for low yield in MOF-177 synthesis.

References

  • ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions.
  • CD Bioparticles. What is MOF-177?.
  • Gándara, F., Furukawa, H., Lee, S., & Yaghi, O. M. (2014). Introduction of Functionality, Selection of Topology, and Enhancement of Gas Adsorption in Multivariate Metal–Organic Framework-177. Journal of the American Chemical Society, 136(14), 5271–5274.
  • RSC Publishing. (2024, April 30). A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption.
  • MDPI. (n.d.). Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine.
  • Zhang, Y.-B., et al. (2015). Crystal structures of MOF-177 compounds synthesized from linkers with various functional groups. ResearchGate.
  • MDPI. (n.d.). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications.
  • ResearchGate. (2021, August 10). MOF filtration and washing?.
  • ResearchGate. (n.d.). Synthesis, and characterization of metal-organic frameworks -177 for static and dynamic adsorption behavior of CO2 and CH4 | Request PDF.
  • ResearchGate. (n.d.). Solvothermal synthesis of a MOF material | Download Scientific Diagram.
  • Lin, K.-S., et al. (2009). Gas Adsorption and Storage in Metal−Organic Framework MOF-177. Langmuir, 25(11), 6065–6071.
  • Reinsch, H., & Bein, T. (2025, January 7). Synthetic Aspects and Characterization Needs in MOF Chemistry – from Discovery to Applications. PMC.
  • RSC Publishing. (2024, November 25). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions.
  • Son, W.-J., Kim, J., Kim, J., & Ahn, W.-S. (2012). Facile synthesis of MOF-177 by a sonochemical method using 1-methyl-2-pyrrolidinone as a solvent. Chemical Communications, 48(59), 7332.
  • ResearchGate. (2025, August 7). Structural Stability of Metal Organic Framework MOF-177 | Request PDF.
  • Kaye, S. S., Dailly, A., Yaghi, O. M., & Long, J. R. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(33), 7659-7663.
  • ResearchGate. (2016, November 2). How to improve MOF- 177 tolerance to moisture?.
  • YouTube. (2021, November 25). Metal Organic Frameworks for Energy and Environment – Faraday Discussion.
  • University of Strathclyde. (2013, October 22). Effect of synthesis conditions on formation pathways of metal organic framework (MOF-5) Crystals.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Experimental XRD Characterization of Basolite Z377 (MOF-177)

Executive Summary Basolite Z377 , commercially known as MOF-177 , represents a benchmark in ultra-high surface area Metal-Organic Frameworks (MOFs). Composed of zinc clusters linked by 1,3,5-benzenetribenzoate (BTB), it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Basolite Z377 , commercially known as MOF-177 , represents a benchmark in ultra-high surface area Metal-Organic Frameworks (MOFs). Composed of zinc clusters linked by 1,3,5-benzenetribenzoate (BTB), it offers surface areas exceeding 4,000 m²/g, significantly outperforming standard zeolites and earlier MOF generations.

However, its validation presents a specific analytical challenge: structural degradation due to atmospheric moisture and low-angle diffraction limits . This guide provides a validated protocol for capturing the experimental Powder X-Ray Diffraction (PXRD) pattern of Basolite Z377, ensuring researchers can distinguish pristine material from degraded amorphous phases.

Part 1: The Material Identity

Before characterization, it is critical to understand the crystallographic parameters that dictate the diffraction signature.

  • Commercial Name: Basolite® Z377 (BASF)

  • Scientific Name: MOF-177[1][2]

  • Chemical Formula:

    
    
    
  • Crystal System: Trigonal

  • Space Group:

    
    
    
  • Unit Cell Parameters:

    
    , 
    
    
    

Why this matters for XRD: The massive unit cell (


) results in constructive interference at extremely low 2

angles. Standard wide-angle scans (

) will miss the primary fingerprint peaks of this material.

Part 2: Experimental XRD Protocol

Author's Note: The most common failure mode in Z377 characterization is not the synthesis, but the measurement. The material can amorphize within minutes in 40%+ relative humidity. The following protocol utilizes a self-validating inert transfer method.

The "Inert-to-Beam" Workflow

To obtain a reference-quality pattern, you must prevent hydrolysis of the Zn-O bonds during sample loading.

XRD_Workflow Sample Basolite Z377 (Activated) Glovebox Glovebox (Ar/N2, <0.1 ppm H2O) Sample->Glovebox Transfer Prep Sample Mounting (Capillary or Dome) Glovebox->Prep Load Seal Hermetic Seal (Wax/Epoxy) Prep->Seal Isolate Instrument Diffractometer (Cu K-alpha) Seal->Instrument Transfer Data Low-Angle Scan (2-30° 2-theta) Instrument->Data Acquire

Figure 1: Inert-to-Beam workflow ensuring structural integrity during data acquisition.

Step-by-Step Methodology
  • Sample Preparation (Inert Atmosphere):

    • Open the Basolite Z377 container only inside an argon or nitrogen-filled glovebox.

    • Grind the powder gently. Caution: Excessive shear force can induce partial amorphization in MOFs.

    • Preferred Mount: Load into a 0.5 mm or 0.7 mm borosilicate glass capillary.

    • Alternative Mount: If using a flat plate, use a dome holder with an O-ring seal or cover with a Kapton (polyimide) film to create a temporary moisture barrier.

  • Instrument Configuration:

    • Radiation: Cu K

      
       (
      
      
      
      ).
    • Geometry: Transmission (Debye-Scherrer) is preferred for capillaries; Reflection (Bragg-Brentano) for flat plates.

    • Beam Knife: CRITICAL. Ensure the beam knife is positioned to allow data collection starting at

      
      . Standard setups often cut off below 
      
      
      
      , which will obscure the (100) peak.
  • Scan Parameters:

    • Range:

      
       to 
      
      
      
      
      
      . (Peaks above
      
      
      are negligible).
    • Step Size:

      
      .
      
    • Dwell Time: Minimum 2 seconds/step to resolve low-intensity high-order reflections.

Part 3: The Diffraction Signature (Data Analysis)

A pristine Basolite Z377 sample will exhibit a distinct pattern dominated by low-angle reflections. If your data shows a "hump" or broad background with weak peaks, the sample has likely hydrolyzed.

Table 1: Key Diffraction Peaks (Cu K )
Peak PriorityMiller Indices (hkl)2

Position (Approx)
Description
Primary (1 0 0)~ 2.8° The defining low-angle signature. Often missed if beam stop is too wide.
Secondary (0 0 2)~ 5.5° Strong intensity. Confirms c-axis periodicity.
Secondary (1 0 2)~ 5.9° Often appears as a shoulder or distinct peak near the (002).
Tertiary (2 0 0)~ 6.2° Confirmation of long-range order.
Quaternary (2 0 2)~ 8.1° Lower intensity, validates phase purity.

Note: Exact positions may shift slightly (


) depending on solvent inclusion or temperature, but the relative spacing should remain constant.

Part 4: Comparative Performance Guide

When selecting a MOF for gas storage or separation, Basolite Z377 is often compared to Basolite Z1200 (MOF-5) and Basolite C300 (HKUST-1).

Decision Matrix

Use the following logic to determine if Z377 is the correct choice for your application over alternatives.

Decision_Matrix Start Select Application Requirement HighSA Need Max Surface Area? (>3500 m2/g) Start->HighSA Moisture Is Moisture Present? HighSA->Moisture No (Moderate SA ok) Z377 Select Basolite Z377 (MOF-177) HighSA->Z377 Yes C300 Select Basolite C300 (HKUST-1) Moisture->C300 No (Dry Process) Alt Consider ZIF-8 or Al-Fumarate (Hydrolytically Stable) Moisture->Alt Yes (High Humidity) Z1200 Select Basolite Z1200 (MOF-5)

Figure 2: Selection logic based on surface area and environmental constraints.

Technical Comparison Table
FeatureBasolite Z377 (MOF-177) Basolite Z1200 (MOF-5) Basolite C300 (HKUST-1)
Metal Center Zinc (Zn4O cluster)Zinc (Zn4O cluster)Copper (Cu dimer)
Linker BTB (Tribenzoate)BDC (Terephthalate)BTC (Trimesate)
BET Surface Area ~3,800 - 4,500 m²/g [1]~2,500 - 3,000 m²/g~1,500 - 2,100 m²/g
Pore Volume ~1.89 cm³/g~1.19 cm³/g~0.80 cm³/g
Moisture Stability Low (Degrades in air)Low (Degrades in air)Moderate (Stable for hours)
Primary XRD Peak ~2.8° 2

~6.9° 2

~6.7° 2

Scientist's Insight: While Basolite C300 is easier to handle, Z377 offers nearly double the pore volume . This makes Z377 the superior candidate for high-pressure hydrogen storage or large-molecule catalysis, provided the engineering controls for moisture are strictly enforced.

Part 5: Handling & Stability Warnings

  • The "Invisible" Degradation: Unlike some color-changing MOFs (like HKUST-1 turning light blue), Z377 does not visually signal degradation immediately. The white powder remains white even after the crystal structure has collapsed. Always run a verification XRD scan before critical experiments.

  • Solvent Activation: If synthesizing MOF-177 in-house (rather than buying Basolite Z377), solvent exchange with dry acetone or chloroform followed by vacuum activation is required to clear the pores. Incomplete activation will result in lower surface area and shifted XRD peaks.

  • Thermal Limit: Z377 is thermally stable up to approximately 350°C in inert environments. Beyond this, the organic linker decomposes.

References

  • BASF SE. Basolite® Z377 Product Information & Technical Data Sheet.

  • Chae, H. K., et al. (2004). "A route to high surface area, porosity and inclusion of large molecules in crystals." Nature, 427, 523-527. (Original MOF-177 Structure Elucidation).

  • Sigma-Aldrich. Basolite Z377 Safety Data Sheet (SDS).

  • Saha, D., & Deng, S. (2010). "Hydrogen adsorption on metal-organic framework (MOF-177)." Journal of Porous Materials. (Validation of stability and gas uptake).

Sources

Safety & Regulatory Compliance

Safety

Executive Safety Snapshot: Basolite® Z377 (MOF-177)

Topic: Basolite® Z377 Proper Disposal Procedures Immediate Action Required: Treat as Heavy Metal (Zinc) Hazardous Waste .[1][2] Strict Prohibition: Do NOT dispose of via sink, drain, or municipal trash. Critical Paramete...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Basolite® Z377 Proper Disposal Procedures

Immediate Action Required: Treat as Heavy Metal (Zinc) Hazardous Waste .[1][2] Strict Prohibition: Do NOT dispose of via sink, drain, or municipal trash.

Critical Parameter Technical Specification
Chemical Identity MOF-177 (Zinc 1,3,5-benzenetribenzoate)
CAS Number 676593-65-0
Primary Hazard H410: Very toxic to aquatic life with long-lasting effects.[1][2]
Stability Warning Moisture Sensitive. Rapidly degrades in water/humid air into Zinc Oxide (ZnO) and 1,3,5-Benzenetribenzoic acid (BTB).[1][2]
Waste Class Solid Hazardous Waste (Heavy Metal / Organic Hybrid)
Storage Class 11 (Combustible Solids)

The "Why" Behind the Protocol: Mechanistic Causality

As a Senior Application Scientist, it is critical to understand that Basolite® Z377 is not a static solid; it is a metastable coordination polymer .

  • Aquatic Toxicity Driver: The primary disposal driver is the Zinc content (~22% w/w).[1][2] Upon contact with environmental water, the framework collapses, releasing Zinc ions (

    
    ) or Zinc Oxide (
    
    
    
    ).[1][2] Zinc is highly toxic to aquatic organisms (EC50 < 1 mg/L for Daphnia magna), mandating strict "Zero Discharge" protocols.[1][2]
  • Moisture Instability: Unlike ZIF-8 (Basolite® Z1200), MOF-177 is unstable in water .[1][2] If you attempt to "wash" this material down the sink, it will decompose in the plumbing, depositing insoluble BTB acid and releasing regulated Zinc effluent.

  • Dust Explosion Risk: Like all high-surface-area porous materials (

    
    ), dry Basolite Z377 dust can be combustible.[1][2] Disposal containers must be static-dissipative.[1][2]
    

Disposal Decision Logic (Self-Validating System)

The following workflow ensures compliance by validating the physical state of the waste before selecting the disposal stream.

DisposalWorkflow Start Waste Generation: Basolite Z377 (MOF-177) CheckState VALIDATION STEP: Is the waste Dry Solid or Wet/Suspension? Start->CheckState SolidWaste State: Dry Powder CheckState->SolidWaste Dry WetWaste State: Suspension / Wet Cake CheckState->WetWaste Wet/Solvent ContainerSol Action: Transfer to HDPE Wide-Mouth Jar SolidWaste->ContainerSol LabelSol Label: 'Solid Hazardous Waste' (Contains: Zinc Compounds, Organic Acid) ContainerSol->LabelSol Degradation Note: Material has likely degraded to ZnO + BTB Acid WetWaste->Degradation NoFilter CRITICAL: Do NOT Filter & Flush Filtrate WetWaste->NoFilter ContainerLiq Action: Collect SLURRY in Chemical Waste Carboy NoFilter->ContainerLiq LabelLiq Label: 'Liquid Hazardous Waste' (Contains: Zinc, Solvents) ContainerLiq->LabelLiq

Figure 1: Decision matrix for Basolite Z377 disposal. Note the prohibition on filtration for wet waste to prevent zinc discharge.

Step-by-Step Disposal Protocols

Protocol A: Bulk Solid Waste (Preferred Route)

Use this for expired shelf-life material or dry experimental residues.[1][2]

  • PPE Verification: Wear nitrile gloves, lab coat, and safety goggles.[1] If handling >10g of fine powder outside a fume hood, use an N95 dust mask to prevent inhalation of zinc particulates.

  • Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar.[1][2] Avoid glass if possible to prevent breakage-induced spills.[1][2]

  • Transfer:

    • Transfer the powder gently to avoid dust clouds.[1]

    • Self-Validation: If dust is visible in the air, stop. Use a powder funnel or work strictly inside the fume hood.[1]

  • Labeling:

    • Primary Constituent: Zinc Metal-Organic Framework (Basolite Z377).[1][2]

    • Hazards: Toxic to Aquatic Life (H410).[1][2]

    • RCRA/EU Code: Classify as Heavy Metal Solid Waste.

  • Sealing: Cap tightly. Tape the lid if the container will be transported through public corridors.

Protocol B: Suspension/Liquid Waste

Use this for reaction mixtures or mother liquors.

  • Do Not Separate: Do not filter the solid and flush the liquid.[1] The liquid phase likely contains dissolved zinc ions and soluble organic linkers.

  • Collection: Pour the entire slurry (solid + solvent) into a Liquid Hazardous Waste Carboy .

  • Compatibility Check: Ensure the solvent in the carboy is compatible with the MOF linker (Benzoic acid derivative).[1]

    • Safe: Alcohols, Acetone, DMF, Water.

    • Avoid: Strong Oxidizers (Nitric Acid) which may react violently with the organic linker.[1][2]

Protocol C: Decontamination of Glassware

Because MOF-177 adheres to glass, simple water rinsing is ineffective and creates large volumes of contaminated water.

  • Acid Digestion (The "Quench"):

    • Add a small volume of 1M HCl (Hydrochloric Acid) to the dirty glassware.[1][2]

    • Mechanism:[1][2][3][4] The acid immediately protonates the carboxylate linker, destroying the MOF structure and dissolving the Zinc clusters into soluble

      
      .
      
    • 
      [1][2]
      
  • Collection: Pour this acid rinse into the Liquid Hazardous Waste container (Heavy Metal stream).

  • Final Rinse: Once the white solid is dissolved/removed, the glassware can be triple-rinsed with water.[1] This final trace rinse can usually go to the drain only if visible residue is gone (consult local EHS).[1][2]

Emergency Procedures: Spillage

  • Dry Spill:

    • Do NOT use a wet mop (this spreads the zinc contamination as a slurry).[1][2]

    • Use a brush and dustpan or a HEPA-filtered vacuum.[1][2]

    • Place recovered material into the Solid Waste container.[1]

  • Wet Spill:

    • Absorb with inert material (Vermiculite or Chemizorb®).[1][2]

    • Scoop into a sealable bag/container.

    • Treat as solid hazardous waste.[1][2]

References

  • Sigma-Aldrich. (2025).[1][2][5] Safety Data Sheet: Basolite® Z377. MilliporeSigma.[1][2][5]

  • PubChem. (2025).[1][2] Basolite(R) Z377 (Compound Summary, CID 163323435).[1][2] National Center for Biotechnology Information.[1][2] [1][2]

  • Saha, D., & Deng, S. (2010).[1][6] Structural Stability of Metal Organic Framework MOF-177. The Journal of Physical Chemistry Letters, 1(1), 73–78.[1][6] (Demonstrates water instability).

  • BASF. (n.d.).[1][2] Basolite® Metal Organic Frameworks Technical Data Sheet.

Sources

Handling

Personal protective equipment for handling Basolite(R) Z377

Senior Application Scientist Guide: Safe Handling & Logistics for Basolite® Z377 (MOF-177) Executive Summary As researchers, we often conflate the handling of Metal-Organic Frameworks (MOFs), assuming a generic safety pr...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide: Safe Handling & Logistics for Basolite® Z377 (MOF-177)

Executive Summary As researchers, we often conflate the handling of Metal-Organic Frameworks (MOFs), assuming a generic safety profile. This is a critical error with Basolite® Z377 (MOF-177) . Unlike its more robust cousin ZIF-8 (Basolite® Z1200), Z377 is defined by two specific operational constraints: extreme moisture sensitivity and high aquatic toxicity (H410).

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven protocol for maintaining both the structural integrity of the material (porosity >3,000 m²/g) and the safety of the laboratory environment.

Part 1: Risk Assessment & Hazard Dynamics[1]

Basolite® Z377 is composed of Zinc clusters linked by 1,3,5-benzenetribenzoate (BTB) . While it lacks the caustic amine linkers found in ZIFs, it presents unique challenges.

Hazard CategoryClassificationOperational Implication
Environmental Aquatic Acute/Chronic 1 (H410) CRITICAL: Do not allow trace amounts into sink drains. All residue must be treated as hazardous chemical waste.
Physical Combustible Solid High surface area dust can form explosive mixtures in air. Ground all transfer equipment.
Stability Moisture Sensitive Structure collapses upon prolonged exposure to ambient humidity (approx. 3 days).[1] Handling requires speed or inert atmosphere.
Health Inhalation Irritant Nanoporous powder density is extremely low; it becomes airborne with minimal disturbance.

Part 2: The PPE Matrix[1]

The following selection is based on the chemical resistance required for the organic linker (BTB) and the physical necessity of dust control.

Protection ZoneRecommended GearTechnical Rationale
Hand Protection Nitrile (0.11 mm min) Nitrile provides excellent resistance to the aromatic carboxylic acid linker. Latex is permeable to many aromatic organics and should be avoided.
Respiratory Fume Hood (Primary) Mandatory. The bulk density is so low that static charge will scatter particles outside the weighing boat.
Respiratory (Secondary) N95 / P100 Mask Required only if working outside a hood (e.g., equipment maintenance).
Eye Protection Safety Glasses w/ Side Shields Standard impact protection. Goggles are necessary only if large-scale dusting is expected (rare in R&D).
Body Cotton/Flame Resistant Coat Synthetic lab coats can build static charge, exacerbating the scattering of the MOF powder.

Part 3: Operational Workflows

A. Storage & Pre-Handling (The "Dry Chain")[1]
  • The Problem: MOF-177 is thermodynamically unstable in the presence of water vapor.

  • The Protocol:

    • Upon receipt, transfer the manufacturer's bottle into a desiccator or glovebox (Ar/N2) .

    • If the bottle is opened in ambient air, purge the headspace with Nitrogen/Argon before resealing.

    • Indicator: If the grey/off-white powder turns to a sticky paste or loses volume significantly, the framework has collapsed.

B. Weighing & Transfer Protocol
  • The Problem: Electrostatic scattering.

  • The Solution:

    • Ionization: Use a static neutralization gun (polonium or piezo-electric) on the weighing boat before adding powder.

    • Draft Shield: Close the balance sash completely.

    • The "Wipe Test": After transfer, wipe the balance area with a dark, damp (solvent) cloth. White streaks indicate invisible contamination.

C. Spill Management (Dry vs. Wet)

NEVER use water to clean a Z377 spill. Water will degrade the MOF, releasing the BTB linker and Zinc ions into a sludge that is harder to contain.

  • Contain: Cover the spill gently with a paper towel to prevent air currents from spreading dust.

  • Recover: Use a HEPA-filtered vacuum or sweep gently into a dustpan.

  • Clean: Wipe the surface with a solvent-dampened towel (Ethanol/Acetone).

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste container (See Part 4).

Part 4: Disposal & Deactivation[1]

Basolite® Z377 is classified as a Marine Pollutant .

  • Solid Waste: All powder, contaminated paper towels, and weighing boats must go into Solid Chemical Waste . Label clearly: "Contains Zinc Compounds - Marine Pollutant."

  • Liquid Waste (Mother Liquor): If dispersed in solvent, the waste stream must be segregated from general organics if your facility has specific heavy metal (Zinc) limits.

  • Glassware Cleaning:

    • Rinse glassware with a dilute acid (0.1 M HCl) to digest the MOF framework.

    • Collect this rinse as Acidic Aqueous Waste (Heavy Metals) .

    • Do not rinse the initial residue down the sink.

Part 5: Visualizations

Workflow: Handling Logic

This diagram illustrates the "Dry Chain" required to maintain material integrity.

HandlingWorkflow Start Basolite Z377 (Sealed) Storage Storage (Desiccator/Glovebox) Start->Storage Immediate Transfer Open Open Container Storage->Open Under N2/Ar pref. Weigh Weighing (Static Control) Open->Weigh Minimize Time Collapse Structure Collapse (Moisture Damage) Open->Collapse >3 Days Exposure Reseal Purge & Reseal Weigh->Reseal Immediately Exp Experiment Weigh->Exp Reseal->Storage

Caption: The "Dry Chain" workflow emphasizing rapid resealing to prevent moisture-induced structural collapse.

Decision Tree: Spill Response

This logic ensures environmental compliance (H410).

SpillResponse Spill Spill Detected Type Spill Type? Spill->Type Dry Dry Powder Type->Dry Wet Solvent Slurry Type->Wet ActionDry HEPA Vacuum / Dry Sweep Dry->ActionDry ActionWet Absorb with Pads/Vermiculite Wet->ActionWet Forbidden DO NOT WASH DOWN DRAIN ActionDry->Forbidden Avoid Water Disposal Solid Waste Bin (Marine Pollutant) ActionDry->Disposal ActionWet->Disposal

Caption: Spill response logic prioritizing containment and dry recovery to prevent aquatic contamination.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Basolite® Z377 (MOF-177). Product No. 794325.[2] Retrieved from

  • CD Bioparticles. (n.d.). MOF-177 Analysis and Properties. Retrieved from

  • ResearchGate. (2016). Structural Stability of Metal Organic Framework MOF-177. Retrieved from

  • PubChem. (n.d.). Compound Summary: MOF-177 (Zinc benzenetribenzoate).[1] Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.